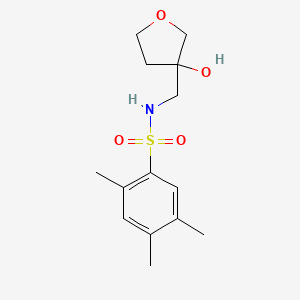

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

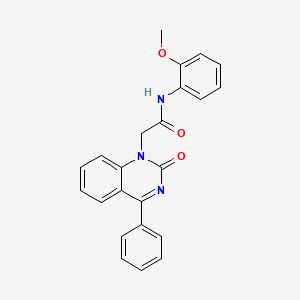

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a 3-hydroxytetrahydrofuran group, which is a type of cyclic ether with a hydroxyl functional group . This group is attached to a benzenesulfonamide moiety via a methylene (-CH2-) linker. Benzenesulfonamide is a common motif in pharmaceutical chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a sulfonamide group, and a trimethylbenzene ring. The 3-hydroxytetrahydrofuran ring introduces polarity and potential for hydrogen bonding due to the hydroxyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the hydroxyl group, the sulfonamide group, and the aromatic ring. The hydroxyl group could potentially undergo reactions such as esterification or etherification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the hydroxyl group in the 3-hydroxytetrahydrofuran moiety could contribute to increased polarity and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Structural Determination and Synthesis

- Structural Analysis: Sulfonamides have been subject to structural determination studies, revealing insights into their crystalline forms and stabilization mechanisms through hydrogen bonding and van der Waals interactions (Nirmala & Gowda, 1981). This foundational knowledge aids in understanding how modifications to sulfonamide structures can influence their physical and chemical properties.

- Synthetic Methods: Research has also focused on developing synthetic methods for sulfonamide derivatives, providing pathways to create compounds with potential applications in various domains, including pharmaceuticals and materials science (Nikonov et al., 2019).

Photodynamic Therapy and Cancer Treatment

- Photodynamic Therapy: Certain sulfonamide derivatives have been explored for their photophysical and photochemical properties, making them potential candidates for photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020). Their ability to generate singlet oxygen upon light activation positions them as useful agents in targeting cancer cells.

Computational Studies and Material Properties

- Computational Insights: Computational studies on sulfonamide molecules have provided valuable information on their structural and electronic properties. These insights help in tailoring sulfonamides for specific applications, ranging from material science to biological activity modulation (Murthy et al., 2018).

Antibacterial Agents and Enzyme Inhibition

- Antibacterial Activity: Sulfonamide compounds have been investigated for their antibacterial properties. The structural diversity within this class of compounds allows for the targeting of various bacterial strains, potentially leading to the development of new antibiotics (Abbasi et al., 2015).

- Enzyme Inhibition: The ability of sulfonamide derivatives to inhibit enzymes has been a subject of research, indicating their potential in the development of drugs targeting specific enzymatic pathways involved in diseases (Gul et al., 2016).

Eigenschaften

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-6-12(3)13(7-11(10)2)20(17,18)15-8-14(16)4-5-19-9-14/h6-7,15-16H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOQOJHOCDHNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)

![N-1,3-benzodioxol-5-yl-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2700334.png)

![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2700339.png)

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)